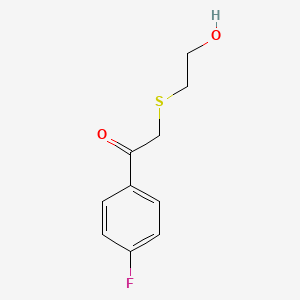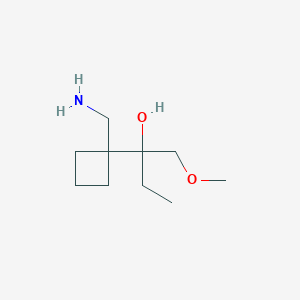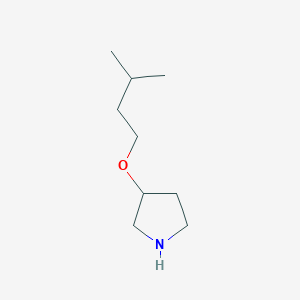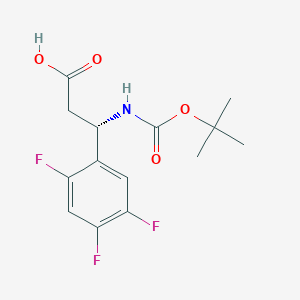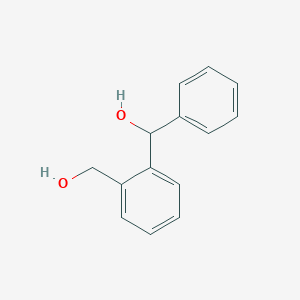![molecular formula C22H25NO4 B13640743 (S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid is a synthetic organic compound with the molecular formula C22H25NO4 and a molecular weight of 367.44 g/mol . This compound is often used in peptide synthesis due to its protective group properties, specifically the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly employed to protect amino acids during peptide chain assembly .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 2-amino-3-ethyl-pentanoic acid is protected using the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in an organic solvent, yielding the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide at room temperature.
Coupling: DCC or DIC in dichloromethane or dimethylformamide at room temperature.
Major Products Formed
Deprotection: 2-amino-3-ethyl-pentanoic acid.
Coupling: Peptides or peptide fragments containing the 2-amino-3-ethyl-pentanoic acid residue.
科学的研究の応用
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the preparation of bioconjugates for studying protein-protein interactions.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.
作用機序
The primary mechanism of action of (S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain assembly, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions or biological activity.
類似化合物との比較
Similar Compounds
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-methyl-pentanoic acid: Similar structure but with a methyl group instead of an ethyl group.
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-isopropyl-pentanoic acid: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid is unique due to its specific ethyl substitution, which can influence the steric and electronic properties of the resulting peptides. This can affect the peptide’s folding, stability, and interactions with other molecules, making it a valuable tool in peptide synthesis and research.
特性
分子式 |
C22H25NO4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
(2S)-2-amino-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonyl)pentanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-3-14(4-2)22(23,20(24)25)21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,3-4,13,23H2,1-2H3,(H,24,25)/t22-/m0/s1 |
InChIキー |
ZYKYDHZOLXXYEC-QFIPXVFZSA-N |
異性体SMILES |
CCC(CC)[C@](C(=O)O)(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
正規SMILES |
CCC(CC)C(C(=O)O)(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



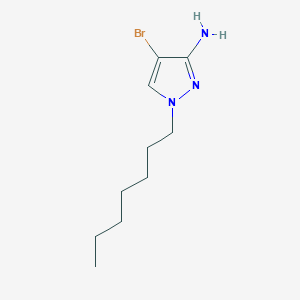

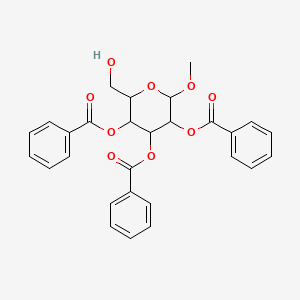
![Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate](/img/structure/B13640693.png)

![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B13640701.png)
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13640713.png)
